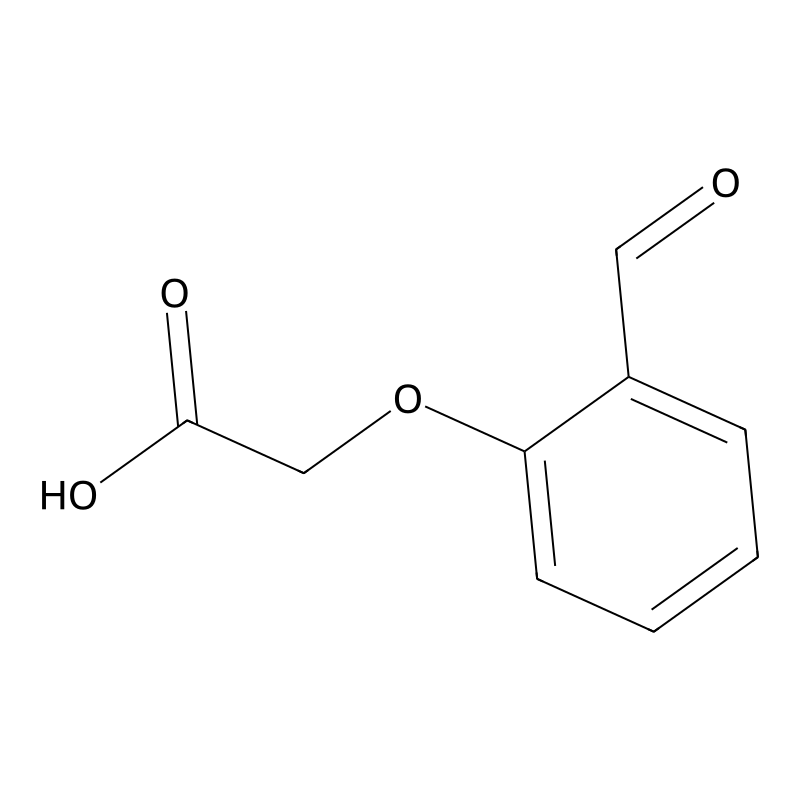2-Formylphenoxyacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Azomethine Derivatives:
One documented application of 2-(2-Formylphenoxy)acetic acid in scientific research involves its use as a precursor in the synthesis of azomethine derivatives. Azomethines, also known as imines, are a class of organic compounds with a carbon-nitrogen double bond (C=N). They are important intermediates in the synthesis of various functional molecules, including pharmaceuticals and agrochemicals [].
A study published in the journal "Heterocyclic Communications" describes the use of 2-(2-Formylphenoxy)acetic acid to synthesize a series of novel azomethine derivatives. The researchers found that the synthesized compounds exhibited promising antitubercular activity [].
Preparation of Ligands:
Another documented application of 2-(2-Formylphenoxy)acetic acid is its use in the preparation of ligands. Ligands are molecules that bind to metal ions to form coordination complexes. These complexes have diverse applications in catalysis, materials science, and medicine [].
2-Formylphenoxyacetic acid, also known as 2-(2-formylphenoxy)acetic acid, is an organic compound characterized by a phenoxy group attached to an acetic acid moiety, with a formyl group at the ortho position. Its chemical formula is C₉H₉O₃, and it features a molecular weight of approximately 165.17 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
- Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
These reactions allow for the modification of the compound, leading to various derivatives with potentially enhanced properties.
Research indicates that derivatives of 2-formylphenoxyacetic acid exhibit antibacterial activity. For instance, several azomethine derivatives synthesized from this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Ciprofloxacin . This suggests that 2-formylphenoxyacetic acid and its derivatives may serve as promising candidates in the development of new antibacterial agents.
The synthesis of 2-formylphenoxyacetic acid typically involves the following steps:
- Condensation Reaction: Salicylaldehyde is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in a suitable solvent such as acetonitrile.
- Refluxing: The mixture is heated under reflux for several hours.
- Acidification: After completion, the reaction mixture is cooled and acidified to precipitate the product.
- Purification: The product is filtered and purified through recrystallization .
In an industrial context, continuous flow reactors and automated systems are increasingly used to enhance yield and efficiency during production.
2-Formylphenoxyacetic acid finds various applications:
Studies on 2-formylphenoxyacetic acid have explored its interactions with various biological targets. The formation of complexes with transition metals has been particularly noted, where the compound acts as a ligand. This interaction can influence the geometry and stability of the resulting metal complexes, which are relevant in catalysis and material science applications.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 2-formylphenoxyacetic acid:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 2-(4-Formylphenoxy)acetic acid | Formyl group at para position | Different reactivity due to position of formyl group |
| 2-(2-Methoxyphenoxy)acetic acid | Methoxy group instead of formyl | Alters chemical behavior and applications |
| 2-(2-Chlorophenoxy)acetic acid | Chlorine substituent | Impacts reactivity patterns compared to formyl variant |
These compounds highlight the uniqueness of 2-formylphenoxyacetic acid due to its specific functional groups that confer distinct chemical properties and potential applications in various fields.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








